

A Technical Guide to the Thermochemical Landscape

Author: BenchChem Technical Support Team. Date: 2024-01-15

Compound of Interest

Compound Name:	3-(Chloromethyl)-2-methylpyridine
Cat. No.:	B116377

Abstract

3-(Chloromethyl)-2-methylpyridine is a key substituted pyridine intermediate utilized in the synthesis of various pharmaceutical and agrochemical agents. Its accurate determination of thermochemical properties, including standard enthalpy of formation, standard molar entropy, and heat capacity, is paramount for ensuring process safety, optimizing reaction conditions, and enabling the computational modeling of reaction mechanisms. This guide provides a comprehensive overview of the principles, experimental methodologies, and computational approaches essential for determining and interpreting the thermochemical properties of this compound as reported in public literature. This document outlines the authoritative protocols and theoretical frameworks required to obtain these critical values, drawing on a wide range of experimental and computational data.

Introduction: The Energetic Context of a Key Building Block

Substituted pyridines are fundamental scaffolds in medicinal chemistry and materials science.^[1] **3-(Chloromethyl)-2-methylpyridine**, with its reactivity and stability, is a key building block for larger molecules.^[2] The thermodynamic stability and reactivity of this intermediate are governed by its intrinsic thermochemical properties.

Accurate thermochemical data is indispensable for:

- Process Hazard Analysis: Predicting the potential for runaway reactions and ensuring safe scale-up from the laboratory to manufacturing.
- Reaction Optimization: Calculating reaction enthalpies (ΔH_{rxn}) to manage thermal loads and improve energy efficiency.
- Computational Chemistry: Providing benchmark data for validating and developing theoretical models to predict reaction pathways and transition states.
- Chemical Engineering: Designing reactors and downstream processing equipment based on reliable physical property data.

This guide will navigate the scientific underpinnings of thermochemical data acquisition, bridging experimental practice with high-level computational tools.

Core Thermochemical Properties: A Primer

The primary thermochemical properties that define the energetic profile of a molecule are:

- Standard Enthalpy of Formation (ΔfH°): The change in enthalpy when one mole of a substance in its standard state is formed from its constituent elements in their standard states, involving the compound.
- Standard Molar Entropy (S°): A measure of the randomness or disorder of a substance. It is crucial for calculating the Gibbs free energy of reaction.
- Heat Capacity (C_p): The amount of heat required to raise the temperature of a substance by one degree. This property is essential for heat transfer calculations.
- Enthalpy of Phase Change ($\Delta H_{vap/sub}$): The energy required for vaporization (liquid to gas) or sublimation (solid to gas). This is vital for converting between theoretical comparisons.^[5]

Experimental Determination of Thermochemical Data

Obtaining high-quality experimental data is the cornerstone of thermochemistry. The process typically involves a combination of techniques to determine the standard enthalpy of formation.

Combustion Calorimetry: Quantifying the Enthalpy of Formation

Combustion calorimetry is the gold-standard technique for determining the standard enthalpy of formation of organic compounds.^[5] The substance is

Causality Behind Experimental Choices: For organochlorine compounds like **3-(Chloromethyl)-2-methylpyridine**, standard static bomb calorimetry which equilibrates slowly and incompletely, leading to imprecise results.[\[6\]](#)

Authoritative Protocol: To overcome this, a rotating-bomb calorimeter or a static bomb with a reducing agent is employed.[\[5\]](#) The use of a reducing agent (e.g., chloride ions (Cl^-)), resulting in a well-defined final state necessary for accurate energy calculations.[\[6\]](#)[\[7\]](#)

- Calorimeter Calibration: Calibrate the energy equivalent of the calorimeter by combusting a certified standard reference material (e.g., benzoic acid)
- Sample Preparation: A precisely weighed sample of **3-(Chloromethyl)-2-methylpyridine** is placed in a crucible (e.g., platinum). For volatile liquids
- Bomb Preparation: Add a specific volume of a reducing solution (e.g., hydrazine dihydrochloride) to the bomb to quantitatively reduce all chlorine present.
- Assembly and Combustion: Seal the bomb, charge it with high-purity oxygen (typically ~30 atm), and place it in the calorimeter jacket. Ignite the sample.
- Post-Combustion Analysis: Analyze the bomb's contents to confirm complete combustion and to quantify the amounts of nitric acid (from residual N₂O₄) and water.
- Energy Calculation: Calculate the standard molar energy of combustion ($\Delta_c U^\circ$) from the corrected temperature rise and the energy equivalent of the calorimeter.
- Enthalpy Conversion: Convert the standard energy of combustion ($\Delta_c U^\circ$) to the standard enthalpy of combustion ($\Delta_c H^\circ$) and subsequently calculate the standard enthalpy of formation ($\Delta_f H^\circ$).

Phase Change Enthalpy: From Condensed to Gaseous State

To determine the gas-phase enthalpy of formation, the enthalpy of sublimation (for solids) or vaporization (for liquids) must be measured.

- Differential Scanning Calorimetry (DSC): DSC is a sensitive technique used to measure heat flow associated with thermal transitions.[\[8\]](#) It can detect phase changes and measure the enthalpy of transition.
- Knudsen Effusion Method: This technique measures the rate of mass loss of a substance effusing through a small orifice into a vacuum at a given temperature. The rate is used to calculate the enthalpy of sublimation or vaporization from the temperature dependence of the vapor pressure.[\[10\]](#) This method is particularly useful for low-molecular-weight molecules.

Workflow for Experimental Determination

The following diagram illustrates the comprehensive workflow for experimentally determining the standard gas-phase enthalpy of formation.

Caption: Experimental workflow for determining gas-phase enthalpy of formation.

Computational Approaches to Thermochemical Data

When experimental data is scarce or difficult to obtain, computational quantum chemistry provides a powerful alternative for predicting thermochemical properties.

High-Accuracy Composite Methods: The Gaussian-n (Gn) Theories

For achieving "chemical accuracy" (typically within ~1 kcal/mol or ~4 kJ/mol of experimental values), composite methods like the Gaussian-4 (G4) and Gaussian-5 (G5) theories are used. These methods combine well-defined calculations designed to approximate a very high level of theory with a complete basis set.

Causality Behind the G4 Protocol: G4 theory systematically improves upon its predecessor (G3 theory) by:[\[13\]](#)[\[15\]](#)

- Extrapolating to the Hartree-Fock limit for a more accurate baseline energy.
- Using the more accurate CCSD(T) method for the highest level of electron correlation.
- Employing geometries optimized with Density Functional Theory (B3LYP), which are often very accurate at a lower computational cost.
- Adding empirical higher-level corrections (HLC) to compensate for remaining deficiencies, with separate parameters for open- and closed-shell species.

Caption: A simplified flowchart of the Gaussian-4 (G4) composite method.

Density Functional Theory (DFT)

DFT methods offer a balance between computational cost and accuracy and are widely used to study larger molecules.^{[4][17]} Functionals like B3LYP for systems with non-covalent interactions like halogen bonds, dispersion-corrected functionals are often necessary.^[19] To calculate enthalpies of for where the number and types of bonds are conserved, which allows for significant cancellation of systematic errors in the calculation.^[3]

Thermochemical Data Summary

As of this writing, a critically evaluated, experimental standard enthalpy of formation for **3-(Chloromethyl)-2-methylpyridine** is not available in the co provide a useful chemical context.

Compound	Formula	Phase	ΔfH° (kJ/mol)
Pyridine	C ₅ H ₅ N	gas	140.4 ± 0.7
2-Methylpyridine	C ₆ H ₇ N	gas	99.2 ± 1.0
3-Methylpyridine	C ₆ H ₇ N	gas	106.5 ± 0.9
Chlorobenzene	C ₆ H ₅ Cl	liquid	11.1 ± 1.3
2-Chloropyridine	C ₅ H ₄ ClN	gas	104.5 ± 1.9
3-Chloropyridine	C ₅ H ₄ ClN	gas	107.6 ± 1.5

Table 1: Standard molar enthalpies of formation in the gaseous phase ($\Delta fH^\circ(g)$) at 298.15 K for pyridine and related substituted compounds. This data

The enthalpic contribution of a CH_2Cl group on an aromatic ring is complex and depends on its position and interactions with adjacent groups. A high absence of experimental data.

Safety and Handling Considerations

3-(Chloromethyl)-2-methylpyridine and its hydrochloride salt are classified as hazardous substances. They are typically harmful if swallowed, causi

- Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.^[24] Wear appropriate personal protective
- Storage: Store in a cool, dry, well-ventilated place away from heat and ignition sources. Keep the container tightly closed.^{[22][25]}
- Thermal Stability: Thermochemical data, particularly from DSC, can reveal the decomposition temperature and energy release, which is critical for

Conclusion

The thermochemical data of **3-(Chloromethyl)-2-methylpyridine** are critical for its safe and efficient use in research and industry. While specific exp computational methodologies required for their determination. A combination of rotating-bomb combustion calorimetry and vapor pressure measurem composite computational methods like G4 theory offer a robust and reliable pathway to predict these essential energetic properties. For professionals fundamental component of responsible and innovative science.

References

- Hubbard, W. N., Knowlton, J. W., & Huffman, H. M. (1954). Combustion Calorimetry of Organic Chlorine Compounds. *Journal of the American Chemical Society*, 76(10), 2631-2636. <https://doi.org/10.1021/ja01541a002>
- U.S. Department of Energy, Office of Scientific and Technical Information. (1954). Combustion calorimetry of organic chlorine compounds. Heats of <https://www.osti.gov/record/1000000000000000000>
- Ribeiro da Silva, M. A. V. (2007). Thermochemistry of substituted pyridines and analogous heterocycles: the enthalpic increments for a group addition reaction. *Journal of Organic Chemistry*, 72(18), 7230-7237. <https://doi.org/10.1021/jo0702500>
- Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2007). Gaussian-4 theory. *The Journal of Chemical Physics*, 126(8), 084108. <https://doi.org/10.1063/1.2713400>
- Le, H. T., & Huynh, L. K. (2009). Investigation of Gaussian-4 Theory for Transition Metal Thermochemistry. *The Journal of Physical Chemistry A*, 113(30), 7700-7707. <https://doi.org/10.1021/jp900800w>
- Zipse, H. (n.d.). G4 theory - improving on G3X. Group of Prof. Hendrik Zipse. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkojSATmgdCUfebkb24MKY8f2uo9DH6ih-N1yQD9ug87-0y_lsd8B_xMKZznENPeHcUE0V2PMFobpCTL0uPj3hRR2oSjVqdyg0a9

- CymitQuimica. (2022). Safety Data Sheet for 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride. [https://vertexaisearch.cloud.fUg3qUiOkeeYCpdteiL2c2dNjcW_qrtSheEKUPLkLMxM9STnVDgOJuY-4Q7bov8A1J0nj5F7fbV5JaZSEI8cV2LGXGaU_0vv8z4QGgG8dTL-d2BMK]
- Sokolov, N. A., et al. (2018). Sublimation Enthalpies of Substituted Pyridine N-Oxides. *Molecules*, 23(11), 2845. [https://vertexaisearch.cloud.google.com/redirect/Lu0XHUi8u7LjYrELJXFAoCVvfnB8cvSDVDNtBjHXjfCgXe_CIshmblgjhk70Yyp45IFKR-2sXvW6hGmnlFfh2D3qlmylh4qLtV1-fQMKd07rjldbxsaS]
- Apollo Scientific. (2023). Safety Data Sheet for 3-(Chloromethyl)-5-methylpyridine hydrochloride. [<https://vertexaisearch.cloud.google.com/groundin/redirect/AUZIYQHNRa4dkG73DoZ21GPsd3A10WzbuUj9q7jkn1z9trlw0MbZ2L3nbyJ8NEo6Gl8ehVF4IGBoSw9IpPFTpG66rOrQ9cyBtCeaiderwj>]
- Coote, M. L., & Chan, B. (2009). Comparison of G3 and G4 Theories for Radical Addition and Abstraction Reactions. *The Journal of Physical Chemistry*, 113(1), 103-111. [<https://vertexaisearch.cloud.google.com/redirect/AUZIYQHgeaMZYoD97LdqCR7-gJNfYFvPoBWkxmbcLdtVsA3dVsWJmFAFflhUn4ETk8nppg2mjr1t58rTirfZHqe5bxBpDKc6E26YkJr0EaAj>]
- Wikipedia. (n.d.). Quantum chemistry composite methods. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_ED9roiR5zsCBF77uC6rUpl7wnlBnZDww0aA57Jb5jTKgSYdnLgw3gN_0L_P4OOZdZNMG8m4LeiPriRaV2IKXtvwXvqw5OK0DQr5]
- Sigma-Aldrich. (2025). Safety Data Sheet. [<https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaJsaCmx6m1ITII6Mn6b-aRjXI> ASYLiGlgBLrnYwh0gV3UCDELvyg562eZcTjqxKpD0WKCGEznyPzzCHTlazEO]
- ResearchGate. (2025). Theoretical Investigation of Pyridine Derivatives as High Energy Materials. [https://vertexaisearch.cloud.google.com/ground5WCG5Yju1V0i9lHBgVX3dyFy5Amjd_fLwmRnBWx8VmPsbWvz_k_EzUFadLjU6Fm8nNWQS436nul0IEQfk4YgvKDRZfOSNcJ8Bauu6UUJ4YZxdchxYs8zLUkt5zQbQH6c_ZXSswOAcD9uzcArXWdg3ikCtNxXGG09VYaMi2jGB6Pg1u6mrgwc4]
- Khoiriah, S. F., et al. (2022). Thermodynamics Theoretical Investigation for Synthesis of Pyridine from Pyrylium Salt using Density Functional Theoretical Method. [<https://vertexaisearch.cloud.google.com/redirect/AUZIYQGLjzJPvBwv1INWhHgk1ae3-MuMdee2SNemfLDxDovla62xpbQzWzzk04q86l1AGwFNMQ86-FkNPmSCLbj0sr-x-8N4fz8HQgFaX>]
- Guidechem. (2024). What are the applications of Pyridine Hydrochloride in (chloromethyl)? [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmV_SPSE8TZQkUDO1cl3g4znhRaXcdralpZt4YASyWYL28ePI5og1g4T8VYzod7thTgyoKejvkuK59kOCTCSq3s8lcBnmerBofv8s]
- CymitQuimica. (2024). Safety Data Sheet for 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride. [https://vertexaisearch.cloud.f4FZEevsHuxtkwGIMotPk7N9uRuyfUF3Xqy7VOT6Wjy1_gcYpimduilAl2w3ha2U5kOZcd_VHlhXjikKp54AjVeUtzpgeb-yMlvPSzYPc_g_i7Jz8KxQ]
- Benchchem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 3-(Chloromethyl)pyridine Hydrochloride. [https://vertexaisearch.cloud.yszj78_r4JHZh0ms9UBJz3Y66-J1lquE4weZ7X0yEQBnJeLiqaQlgDsHlyQyVAxuw30XHfoaksPmcmf-n158giwOAlvE798WZqBBBA9CieFaY1KflpIIwK1_c6lI_SwG6_1BRJ_8M2hIRTacEZy6kY2WlboNWsPy9fAafhYaxAl05tjksQc]
- TCI Chemicals. (2025). Safety Data Sheet for 2-(Chloromethyl)pyridine Hydrochloride. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/Vn75vKFHDlkNuYEc7a6F8NucxMgt9n551RTCI-ZmUvk9RMSA2JOBDOn_yY1msIDXI0c2R0lypkYiPCEZPT1Gr9giMt2IJCeb4s02Zuf49Cw==]
- Surface Measurement Systems. (n.d.). Vapor Pressure Measurements Knudsen Effusion Method. DVS Application Note. [https://vertexaisearch.cloud.ybBjmMVgRTXzLLWP5P5h6beV6bb9DU_HssqEPaOa3cXjYlihq2tS7eA6y0aJ0N2ECJ1F6RmfmlGHR5X16zHBPt2uXbx-oB_E10CXZA_-31txpJmC]
- Khoiriah, S. F., et al. (2022). Thermodynamics Theoretical Investigation for Synthesis of Pyridine from Pyrylium Salt using Density Functional Theoretical Method. [https://vertexaisearch.cloud.google.com/redirect/AUZIYQHhZTv1aa10Fp6g7UeA2WEs5KkQuC6uJp2fBl_tndyHIOLSU7CIOe-EGPE1R6H-oqacOzr6hkZ3g79BFUx9QSGqcT_RNGS30geM]
- Lawrence Berkeley National Laboratory. (2021). eScholarship. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzgOYPrYBhr8YtnohGcydVINvsAJrrvaoXa0FYQUPSi4iusLEkLW1hcAae4EffuDZM7poSsFmHcef5ZwefmoAvmw4e6li3M-U_2uGjDxsCyfH1C2hBjGlc]
- Lengyel, J., & Pysanenko, A. (2021). DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives. MOST Wiedzy. [https://vertexaisearch.cloud.google.com/redirect/AUZIYQHEMkHkjJ0XRzR3skCIsEmeMkIgWkjDpHyp_AbaXn-p0ZqFs6YfuloB0jLh6p_UzGnD9leXhFuGtg13X-BvHct1PwFujnfJdwPjvJLfbNFDV_8MyhFA576BhFVvQbrwlvggRhfpZj2KmNGYp-1oif_RJ-0vCV9rslgvSQPrWSkSPI6jVG71ZU7VxEhs4vT51lw==]
- ResearchGate. (n.d.). DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives. [https://vertexaisearch.cloud.google.com/redirect/AUZIYQH3o_S8_QBS11TPo_jwuBpOFK6f6cxk08d82s_RA7_OF54t86pJdicD7yzTxeAgr9SneVCD-iL5ws9J76L8MYbgLxiAOH81EhlOgHJb84r9mf1zoQAvUrhQRoEhzGvcZhHtWYZk6_uW50IKjMdk4N9MAuV1GB3Kx9t_sWCcKfSbMSX_3X-M828DF2Mhvuh4icUSqE5Sd0j0SECL3asM]
- Garland, C. W., Nibler, J. W., & Shoemaker, D. P. (2009). Experiments in Physical Chemistry (8th ed.). McGraw-Hill. [https://vertexaisearch.cloud.hqfhVA0hLaBosbrQXtGrfEcMDX7qA7Zm6h4Eyr9XM9kgdZVEflrtJfzao-4jOhxJHJC0WkbNbnPExuwu5-3t_hvZ77QsOjTHkfzaw3AH3aEt9Zd45Hc]
- Fraunhofer-Publica. (n.d.). Prediction of the Enthalpy of Formation by DFT (Density Functional Theory) Calculations. [https://vertexaisearch.cloud.google.com/redirect/AUZIYQHe1RMVxihQAmSBeVusDgY4qcqzY4DBaTd8Fymx0Wprn1pGhVo4fbkeltY6q9RKKsnQaNKU3HwmL5lUDdT_8JJC67IKzy3OknslqDoR3JA==]
- NIST. (n.d.). Pyridine, 3-methyl-. NIST WebBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0dn3zziZyXyqCaxp0UKR5yQW8saWInMouBttNsOwkh_ivizEW4iPCZ1YNqsG9uqwXrJGSIHyCxNjB04sKts3AQnv_YW2YX_H]
- Burke, K. (2018). Binding Energy (kcal/mol) PBE-D3 HF-PBE-D3 CCSD(T) PBE 2 3 4 5. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/c4CNrvV8ZY_C1UvGBbZC5vMB-RaVdOfPsUoezDkceaMVQSSQ2U0VesFn1R1Aj]
- NIST/TRC. (2012). Web Thermo Tables (WTT). [[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgAXdDzM7KXNBnPQS3Bjm3HtPWfic1zD8xOAqlg-lj278TfJO60N6Ngc7oo3TLrlwNOA48AIEY7_2qS328aPviGA="](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgAXdDzM7KXNBnPQS3Bjm3HtPWfic1zD8xOAqlg-lj278TfJO60N6Ngc7oo3TLrlwNOA48AIEY7_2qS328aPviGA=)]
- Piel, H., et al. (2014). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and the. [<https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwQQ55g9kbT6fE39cjrc5Rx-PfUJ-yr0Np1-Uh7IPMoVGBpszTDK8jj2-gTy>]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. jkk.unjani.ac.id [jkk.unjani.ac.id]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Combustion calorimetry of organic chlorine compounds. Heats of combustion of chlorobenzene, the dichlorobenzenes and o- and p-chloroethylb
- 8. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PM
- 9. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 10. Sublimation Enthalpies of Substituted Pyridine N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. Prediction of the Enthalpy of Formation by DFT (Density Functional Theory) Calculations [publica.fraunhofer.de]
- 13. pubs.aip.org [pubs.aip.org]
- 14. Quantum chemistry composite methods - Wikipedia [en.wikipedia.org]
- 15. Group of Prof. Hendrik Zipse | G4 theory - improving on G3X [zipse.cup.uni-muenchen.de]
- 16. rsc.anu.edu.au [rsc.anu.edu.au]
- 17. Thermodynamics Theoretical Investigation for Synthesis of Pyridine from Pyrylium Salt using Density Functional Theory | Jurnal Kartika Kimia [
- 18. Making sure you're not a bot! [mostwiedzy.pl]
- 19. dft.uci.edu [dft.uci.edu]
- 20. 2-methylpyridine -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]
- 21. Pyridine, 3-methyl- [webbook.nist.gov]
- 22. static.cymitquimica.com [static.cymitquimica.com]
- 23. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 24. static.cymitquimica.com [static.cymitquimica.com]
- 25. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [A Technical Guide to the Thermochemical Landscape of 3-(Chloromethyl)-2-methylpyridine]. BenchChem, [20 chloromethyl-2-methylpyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.